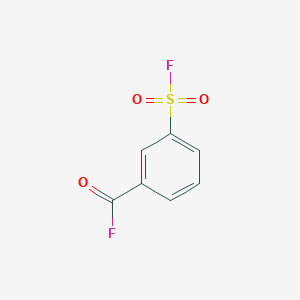![molecular formula C8H11NO2 B149233 Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate CAS No. 131179-10-7](/img/structure/B149233.png)
Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate, also known as tropane, is a bicyclic organic compound that has been extensively studied due to its unique chemical properties. Tropane has a variety of potential applications in scientific research, especially in the fields of pharmacology and neurochemistry. In
Applications De Recherche Scientifique
Tropane has a variety of potential applications in scientific research, especially in the fields of pharmacology and neurochemistry. Tropane derivatives have been shown to have significant effects on the central nervous system, including the ability to modulate neurotransmitter release and uptake. Tropane derivatives have also been shown to have potential therapeutic applications in the treatment of a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and depression.
Mécanisme D'action
The mechanism of action of Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate derivatives involves the inhibition of neurotransmitter reuptake through the blockade of transporters such as the dopamine transporter, norepinephrine transporter, and serotonin transporter. This leads to an increase in the concentration of neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission. Tropane derivatives have also been shown to have affinity for a variety of other receptors, including the sigma receptor and the muscarinic acetylcholine receptor.
Effets Biochimiques Et Physiologiques
Tropane derivatives have a variety of biochemical and physiological effects, including the ability to modulate neurotransmitter release and uptake, enhance synaptic transmission, and alter the activity of ion channels. Tropane derivatives have also been shown to have potential therapeutic applications in the treatment of a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and depression.
Avantages Et Limitations Des Expériences En Laboratoire
Tropane derivatives have a number of advantages for use in lab experiments, including their ability to modulate neurotransmitter release and uptake, and their potential therapeutic applications. However, there are also limitations to their use, including their potential for toxicity and their limited availability.
Orientations Futures
There are a number of potential future directions for research on Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate derivatives, including the development of more potent and selective compounds, the exploration of their potential therapeutic applications in the treatment of neurological and psychiatric disorders, and the investigation of their potential as tools for studying the central nervous system. Other potential future directions include the investigation of their potential as imaging agents for use in diagnostic and therapeutic applications.
Méthodes De Synthèse
Tropane can be synthesized through a variety of methods, including the classical Robinson annulation reaction and the more modern Pictet-Spengler reaction. The Robinson annulation reaction involves the condensation of an alpha, beta-unsaturated ketone with an aldehyde or ketone, followed by cyclization to form the Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate ring system. The Pictet-Spengler reaction involves the condensation of an indole or tryptamine with an aldehyde or ketone, followed by cyclization to form the Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate ring system. Both methods have been used successfully to synthesize Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate, with the Pictet-Spengler reaction being the more efficient and practical method.
Propriétés
Numéro CAS |
131179-10-7 |
|---|---|
Nom du produit |
Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate |
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-11-8(10)9-6-2-3-7(9)5-4-6/h2-3,6-7H,4-5H2,1H3 |
Clé InChI |
MSKBXAFDTMWIOC-UHFFFAOYSA-N |
SMILES |
COC(=O)N1C2CCC1C=C2 |
SMILES canonique |
COC(=O)N1C2CCC1C=C2 |
Synonymes |
7-Azabicyclo[2.2.1]hept-2-ene-7-carboxylicacid,methylester,anti-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



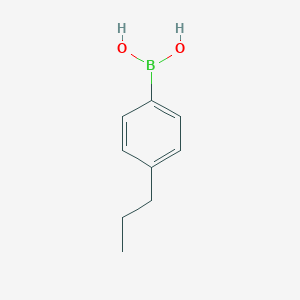
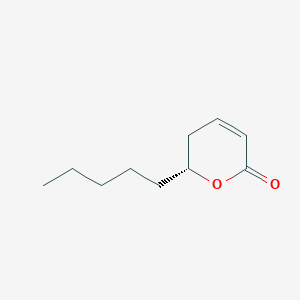
![[(2R,3R,3Ar,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-[(R)-methylsulfinyl]prop-2-enoate](/img/structure/B149164.png)
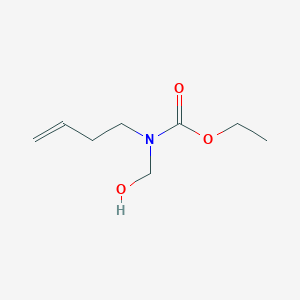
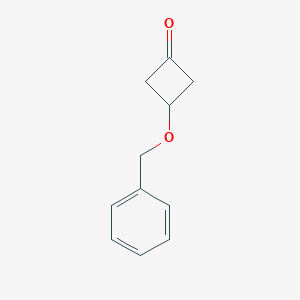
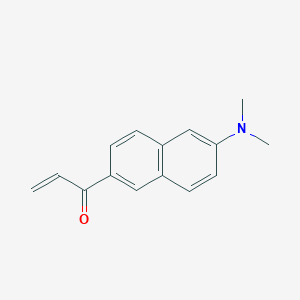
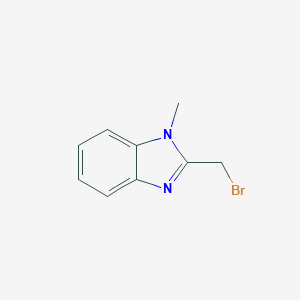
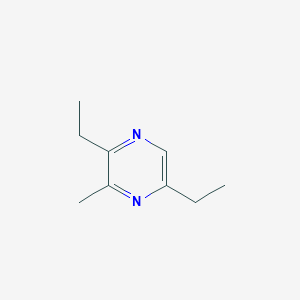
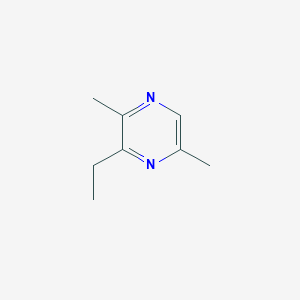
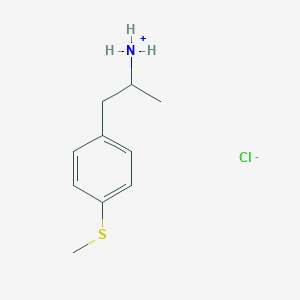
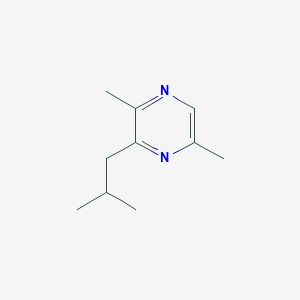
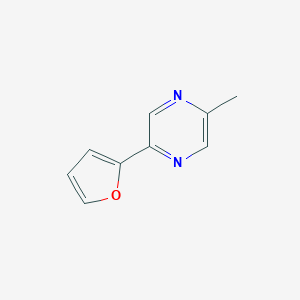
![[(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol](/img/structure/B149185.png)
